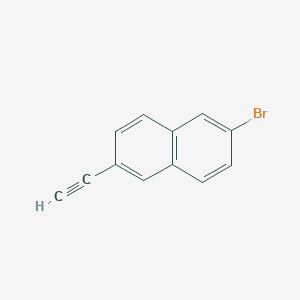
2-amino-N-methylhexanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-methylhexanamide hydrochloride (2-AMH) is an organic compound with a molecular formula of C6H13ClN2O and a molecular weight of 166.6 g/mol. It is a white crystalline solid, soluble in water and organic solvents, and has a melting point of around 180°C. 2-AMH is used as a reagent in organic synthesis and as a starting material for the preparation of a variety of pharmaceuticals, including some anti-cancer drugs.
Mecanismo De Acción
2-amino-N-methylhexanamide hydrochloride is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the action of COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic properties, as well as anti-cancer effects. In addition, this compound has been shown to have antioxidant and neuroprotective effects, as well as to reduce oxidative stress. Furthermore, this compound has been found to have anticonvulsant and antiepileptic effects, as well as to reduce the risk of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-N-methylhexanamide hydrochloride is a relatively inexpensive and readily available compound, making it an attractive starting material for organic synthesis. It is also relatively stable and has a relatively low melting point, making it suitable for use in laboratory experiments. However, this compound can be toxic in high concentrations and can cause irritation to the skin and eyes, so it should be handled with caution.
Direcciones Futuras
There is still much to be explored with regards to 2-amino-N-methylhexanamide hydrochloride, and some potential future directions for research include: further exploration of its anti-inflammatory, analgesic, and anti-cancer properties; further investigation into its potential applications in the synthesis of other pharmaceuticals; further exploration of its potential use as a reagent in organic synthesis; further investigation into its potential use as a catalyst in polymerization reactions; further exploration of its potential use as a solvent in organic synthesis; further exploration of its potential antioxidant and neuroprotective effects; and further exploration of its potential anticonvulsant and antiepileptic effects.
Métodos De Síntesis
The synthesis of 2-amino-N-methylhexanamide hydrochloride involves the reaction of N-methylaminohexanamide with hydrochloric acid in aqueous solution. The reaction proceeds in two steps, first forming the hydrochloride salt of N-methylaminohexanamide and then the this compound hydrochloride salt. The reaction is carried out at room temperature and yields a white crystalline solid.
Aplicaciones Científicas De Investigación
2-amino-N-methylhexanamide hydrochloride has been extensively studied for its potential applications in medicinal chemistry, particularly as a starting material for the synthesis of a number of anti-cancer drugs. It has also been studied for its potential use in the synthesis of other pharmaceuticals, such as anti-inflammatory agents and anticonvulsants. In addition, this compound has been studied as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a solvent in organic synthesis.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-N-methylhexanamide hydrochloride involves the reaction of N-methylhexanamide with hydrochloric acid and ammonium hydroxide.", "Starting Materials": [ "N-methylhexanamide", "Hydrochloric acid", "Ammonium hydroxide" ], "Reaction": [ "Add N-methylhexanamide to a reaction flask", "Slowly add hydrochloric acid to the reaction flask while stirring", "Heat the reaction mixture to 50-60°C and stir for 1 hour", "Allow the reaction mixture to cool to room temperature", "Add ammonium hydroxide to the reaction mixture until the pH reaches 7-8", "Filter the resulting solid and wash with water", "Dry the solid under vacuum to obtain 2-amino-N-methylhexanamide hydrochloride" ] } | |
Número CAS |
2770358-58-0 |
Fórmula molecular |
C7H17ClN2O |
Peso molecular |
180.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



